(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
Overview
Description
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: is a chemical compound with the molecular formula C15H13FO3 . It consists of a benzene ring substituted with a methoxy group at the 3 and 4 positions and a fluorine atom at the 4 position of another benzene ring, connected by a methanone group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3,4-dimethoxybenzene is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Typical reagents include halogens (e.g., Br2) and Lewis acids (e.g., FeCl3).
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoic acid, 4-fluorobenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol, 4-fluorobenzylamine.
Substitution: 3,4-Dimethoxy-4'-fluorobiphenyl, 3,4-dimethoxy-4'-fluorobenzene.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: can be compared with other similar compounds, such as (3,4-dimethoxyphenyl)(3-fluorophenyl)methanone and (3,4-dimethoxyphenyl)(2-fluorophenyl)methanone . These compounds differ in the position of the fluorine atom on the benzene ring, which can affect their chemical properties and biological activities.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)(3-fluorophenyl)methanone
(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone
(3,4-Dimethoxyphenyl)(4-chlorophenyl)methanone
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Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWIHPQSOJGMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454383 | |
Record name | (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71186-85-1 | |
Record name | (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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